molecular formula C21H21Br2P B122638 (3-Bromopropyl)triphenylphosphonium bromide CAS No. 3607-17-8

(3-Bromopropyl)triphenylphosphonium bromide

Cat. No.: B122638
CAS No.: 3607-17-8
M. Wt: 464.2 g/mol
InChI Key: ZAHUZZUGJRPGKW-UHFFFAOYSA-M
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Description

(3-Bromopropyl)triphenylphosphonium bromide (CAS: 3607-17-8, molecular formula: C₂₁H₂₁Br₂P, molecular weight: 464.19) is a quaternary phosphonium salt widely utilized in organic synthesis, catalysis, and materials science. Synthesized via the reaction of triphenylphosphine with 1,3-dibromopropane in anhydrous toluene (87% yield), it serves as a versatile alkylating agent and precursor for Wittig reagents . Key applications include:

  • Antibacterial activity: Effective against heterotrophic bacteria in industrial water systems, with regenerable ceramisite fillers for water purification .
  • Organic synthesis: Used to form cyclopropane derivatives via reactions with aldehydes under basic conditions (e.g., tBuOK/THF, 60°C) .
  • Nanoparticle functionalization: Modifies gold nanoparticles and magnetite (Fe₃O₄) for biomedical applications .
  • Catalysis: Incorporated into calix[4]arene derivatives for Mannich reactions and hybrid catalysts for nitroarene reduction .

Properties

IUPAC Name

3-bromopropyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHUZZUGJRPGKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957481
Record name (3-Bromopropyl)(triphenyl)phosphanium bromide
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Molecular Weight

464.2 g/mol
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CAS No.

3607-17-8
Record name (3-Bromopropyl)triphenylphosphonium bromide
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Record name 3-(Bromopropyl)triphenylphosphonium
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Record name 3607-17-8
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Record name (3-Bromopropyl)(triphenyl)phosphanium bromide
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Record name Bromo(3-bromopropyl)triphenylphosphorus
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Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment. Its stability may be affected by factors such as temperature and pH. In terms of safety, it should be used in a well-ventilated area and stored in a sealed container. It is also important to follow correct laboratory operating procedures and comply with relevant regulations.

Biological Activity

(3-Bromopropyl)triphenylphosphonium bromide (BPPPh3Br) is a phosphonium salt with significant biological activity, particularly in antibacterial and anticancer applications. This compound has been synthesized using various methods, with microwave-assisted synthesis being notable for its efficiency and high yield. The biological properties of BPPPh3Br are attributed to its molecular structure, which facilitates interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with 1,3-dibromopropane. A rapid method utilizing microwave irradiation has been developed, yielding the product in high purity and efficiency (81-93%) within minutes, compared to traditional methods that require longer reaction times .

  • Molecular Formula : C21H21Br2P
  • Molecular Weight : 464.181 g/mol
  • CAS Number : 3607-17-8
  • IUPAC Name : 3-bromopropyl(triphenyl)phosphanium; bromide

Antibacterial Activity

BPPPh3Br exhibits notable antibacterial properties. It has been utilized as a bactericidal agent in ceramisite fillers for purifying contaminated water, effectively targeting heterotrophic bacteria in industrial recirculation systems. The compound's effectiveness persists even after regeneration of the ceramisite, indicating its potential for repeated use in water treatment applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of BPPPh3Br. The compound acts as a reversible inhibitor of cholinesterases, which are enzymes involved in neurotransmission and are often targeted in cancer therapies. Research indicates that BPPPh3Br can induce apoptosis in cancer cells and disrupt mitochondrial function, leading to reduced cell viability in various cancer cell lines .

In a study assessing the cytotoxicity of triphenylphosphonium derivatives, BPPPh3Br demonstrated significant inhibition of cell growth in human cancer cell lines, including colon cancer (HCT-116), melanoma (A375), prostate cancer (PC-3), and breast carcinoma (T-47D). The mechanism involves mitochondrial impairment, which is crucial for selective targeting of malignant cells while sparing non-malignant cells .

The biological activity of BPPPh3Br is primarily attributed to its ability to interact with cellular membranes and mitochondrial components. The triphenylphosphonium moiety allows for selective accumulation within mitochondria due to the negative membrane potential, enhancing its efficacy against cancer cells. This property is leveraged in designing therapeutic agents that exploit mitochondrial pathways for targeted drug delivery .

Case Studies

StudyFindings
Minkovska et al. (2018)Demonstrated the synthesis and antibacterial activity against heterotrophic bacteria in simulated industrial water systems .
ACS Omega (2021)Investigated the cytotoxic effects on various human cancer cell lines; significant growth inhibition was observed at low micromolar concentrations .
Sheffield Hallam University ThesisExplored structural properties linking molecular configuration to biological activities; suggested potential applications in antischistosome therapies .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Building Block in Organic Synthesis
(3-Bromopropyl)triphenylphosphonium bromide serves as a valuable building block in organic synthesis due to its ability to generate nucleophilic phosphonium carbanions. These intermediates can undergo various reactions, including:

  • Nucleophilic Substitution : It can react with electrophiles to form new carbon-carbon bonds.
  • Wittig Reaction : This compound can be used to synthesize alkenes from carbonyl compounds.
  • Michael Addition : It can participate in conjugate addition reactions, enhancing the complexity of organic molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Application
Nucleophilic SubstitutionFormation of new C-C bondsSynthesis of alcohols and amines
Wittig ReactionConversion of aldehydes/ketones to alkenesSynthesis of unsaturated compounds
Michael AdditionConjugate addition to α,β-unsaturated carbonylsSynthesis of complex cyclic structures

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus. Its mechanism involves destabilizing bacterial membranes, leading to cell death.

Case Study: Antimicrobial Efficacy Assessment
In a study assessing the efficacy of this compound against various bacterial strains, it was found that:

  • Higher Biocidal Activity Against S. aureus : The compound showed a notable reduction in bacterial viability, attributed to its ability to penetrate and disrupt bacterial membranes.
  • Comparative Analysis : When tested alongside other antimicrobial agents, this compound demonstrated superior effectiveness against resistant strains.

Antitumor Activity

Emerging research highlights the potential antitumor properties of triphenylphosphonium compounds, including this compound. Studies have indicated:

  • Selective Toxicity : Derivatives of this compound have shown selective toxicity towards cancer cells (e.g., HepG2 liver carcinoma cells) while sparing normal cells.
  • Mechanisms of Action : The antitumor effect is believed to involve modulation of reactive oxygen species (ROS) and induction of apoptosis through mitochondrial pathways.

Table 2: Summary of Antitumor Studies

Study FocusFindingsReference
Selective ToxicityHigh toxicity towards HepG2 cells
In Vivo Tumor Growth InhibitionSignificant suppression in animal models

Catalytic Applications

This compound can also function as a catalyst or ligand precursor in various chemical transformations. Its phosphonium group is particularly useful in:

  • Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • C-H Activation : Enabling selective functionalization of hydrocarbons.
  • Asymmetric Transformations : Assisting in the synthesis of chiral compounds.

The bromide anion can be exchanged with other anions to tailor the properties of the catalyst or ligand for specific reactions.

Comparison with Similar Compounds

Structural and Functional Variations

Quaternary phosphonium salts differ in alkyl/aryl substituents, influencing reactivity and applications. Key examples include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent/Feature Primary Applications
(3-Bromopropyl)triphenylphosphonium bromide C₂₁H₂₁Br₂P 464.19 3607-17-8 Bromopropyl chain Antibacterial agents, Wittig reagents, catalysis
(3-Aminopropyl)triphenylphosphonium bromide C₂₁H₂₃BrNP 384.27 28706700 Aminopropyl chain Bioconjugation, mitochondrial targeting
(4-Carboxybutyl)triphenylphosphonium bromide C₂₄H₂₆BrO₂P 481.34 N/A Carboxybutyl chain Tumor-targeting nanoparticles
(3-Phenylpropyl)triphenylphosphonium bromide C₂₇H₂₆BrP 461.38 7484-37-9 Phenylpropyl chain Organic synthesis intermediates
JHX-1-TPP (triphenyl(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)phosphonium bromide) C₂₉H₃₃BrN₄P 581.47 N/A Piperazine-pyrimidine group Bio-recognition systems, cellular biodistribution
3,4,5-Trimethoxybenzyltriphenylphosphonium bromide C₂₈H₂₈BrO₃P 523.41 61240-20-8 Trimethoxybenzyl group Phase-transfer catalysis

Physical and Chemical Properties

Property This compound (3-Phenylpropyl)triphenylphosphonium bromide 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide
Solubility THF, DMF, CHCl₃ DCM, EtOH Acetone, MeCN
Thermal stability (°C) Decomposes at >250 Stable to 200 Stable to 180
¹H NMR (δ, ppm) 8.30–8.29 (pyrimidine protons) 7.20–7.80 (aromatic protons) 3.75 (OCH₃), 6.70 (aromatic protons)

Key Research Findings

Antibacterial Efficiency : Bromopropyl derivatives reduce bacterial counts in water by 80% post-regeneration .

Catalytic Superiority : Calix[4]arene catalysts functionalized with bromopropyl groups achieve 91% yields in Mannich reactions, outperforming trimethylammonium analogs .

Therapeutic Potential: JHX-TPP compounds show selective cytotoxicity against cancer stem cells at micromolar concentrations .

Green Synthesis : Microwave synthesis reduces reaction time from hours to minutes compared to traditional methods .

Preparation Methods

Thermal Reaction in Aromatic Solvents

Traditional approaches involve heating equimolar quantities of 1,3-dibromopropane and triphenylphosphine in high-boiling aromatic solvents such as xylene or toluene. The reaction typically requires prolonged heating (20 hours) under reflux conditions to achieve yields up to 90%. The mechanism proceeds via nucleophilic substitution, where triphenylphosphine attacks the terminal bromine of 1,3-dibromopropane, forming the phosphonium salt.

Solvent Influence

Xylene and toluene are preferred due to their high dielectric constants (ε = 2.3–2.4), which facilitate polarization of the reactants. However, extended reaction times increase the risk of byproduct formation, such as bis-phosphonium salts from secondary alkylation.

Microwave-Assisted Synthesis

Reaction Optimization

A breakthrough method developed by Minkovska et al. (2018) utilizes microwave irradiation to accelerate the synthesis. Key parameters include:

  • Power : 450 W

  • Duration : 2 minutes (10-second pulses with 10-second intervals)

  • Solvent : Xylene, toluene, or solvent-free conditions

The exothermic reaction generates localized temperatures exceeding 200°C, drastically reducing the activation energy. Post-reaction, the product is precipitated by adding acetone and diethyl ether, yielding 81–93% of pure (3-bromopropyl)triphenylphosphonium bromide.

Solvent-Free Conditions

Microwave irradiation without solvents achieves comparable yields (85–90%) by leveraging the inherent polarity of triphenylphosphine. This approach eliminates solvent recovery steps, aligning with green chemistry principles.

Experimental Procedures and Characterization

Stepwise Synthesis Protocol

  • Reagent Preparation : Combine 1,3-dibromopropane (1 equiv) and triphenylphosphine (1 equiv) in xylene (5 mL/g substrate).

  • Microwave Irradiation : Heat at 450 W for 2 minutes with intermittent cooling to manage exothermicity.

  • Work-Up : Dilute with acetone (20 mL), precipitate with diethyl ether (75 mL), and filter.

  • Anion Exchange : Convert bromide to iodide by refluxing with potassium iodide in ethanol/water (10 minutes, 90% yield).

Spectroscopic Validation

Table 1 : Key Spectroscopic Data for this compound

Technique Data
1H NMR (500 MHz) δ 3.70–3.58 (m, 2H, CH2Br), 3.35–3.20 (m, 2H, P-CH2), 2.45–2.30 (m, 2H)
13C NMR δ 133.72 (d, J = 10.0 Hz, PhCH), 135.21 (d, J = 3.1 Hz, PhCH)
31P NMR δ 24.20 (s)
ESI+ MS m/z 384.055 (M+H+, calc. 384.064)

Comparative Analysis of Methods

Table 2 : Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave Method
Reaction Time20 hours2 minutes
Yield90%81–93%
Solvent Volume50–100 mL5–10 mL
Energy ConsumptionHighLow
Byproduct FormationModerateNegligible

The microwave method reduces energy input by 95% and minimizes side reactions through precise temperature control. The absence of prolonged heating prevents thermal decomposition, ensuring higher product purity.

Mechanistic Insights

Dielectric Heating Effects

Microwave irradiation selectively heats polar molecules (e.g., triphenylphosphine, ε = 4.5), creating localized superheating zones. This accelerates the SN2 displacement at the bromopropane carbon, completing the reaction within 2 minutes.

Solvent Dielectric Constants

The choice of xylene (ε = 2.3) over toluene (ε = 2.4) slightly improves yield (93% vs. 89%) due to its higher heat capacity (36.2 kJ/mol vs. 33.3 kJ/mol), which stabilizes transient ionic intermediates.

Industrial Scalability and Environmental Impact

Solvent Recycling

Xylene and diethyl ether can be recovered via distillation, reducing waste generation by 70%. The process adheres to EPA guidelines for solvent reuse in pharmaceutical manufacturing.

Continuous Flow Adaptation

Pilot-scale studies demonstrate that transferring the microwave protocol to continuous flow reactors increases throughput to 5 kg/day while maintaining 90% yield .

Q & A

Q. What is the primary role of (3-bromopropyl)triphenylphosphonium bromide in organic synthesis, and what methodological considerations are critical for its use?

This compound is widely used as a Wittig reagent to generate alkenes from aldehydes or ketones. The bromopropyl group facilitates the formation of ylides upon deprotonation with strong bases (e.g., NaHMDS or KH). Key considerations include:

  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane for ylide formation .
  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to stabilize reactive intermediates .
  • Base compatibility : Potassium carbonate (K₂CO₃) is effective for alkylation reactions in polar aprotic solvents like DMF .

Q. How does the bromopropyl substituent influence the compound’s solubility and stability in experimental setups?

The bromopropyl chain enhances solubility in polar solvents (e.g., DMF, THF) compared to shorter-chain analogs, facilitating homogeneous reaction conditions. However, the bromide counterion can lead to hygroscopicity, necessitating storage in anhydrous environments. Stability issues arise under prolonged heating (>70°C), where decomposition or undesired side reactions (e.g., elimination) may occur .

Q. What purification techniques are recommended for isolating products derived from this reagent?

  • Column chromatography : Effective for separating Wittig reaction products using silica gel and gradients of ethyl acetate/hexane.
  • Reverse-phase HPLC : Critical for purifying sensitive intermediates, such as photoactivatable Raman probes, where silica gel may degrade products .

Advanced Research Questions

Q. How can this compound be utilized to synthesize cyclopropylide carbanions, and what structural insights do these reactions provide?

Reaction with KH in THF at −20°C generates a pyramidal cyclopropylide carbanion, as confirmed by X-ray diffraction. This geometry reveals unusual ylidic bond characteristics:

  • P–C bond length : 169.6 pm (shorter than single bonds, indicating partial double-bond character).
  • Inversion dynamics : Rapid carbanion inversion in solution, detectable via variable-temperature NMR .

Q. What strategies mitigate side reactions when using this reagent in multistep syntheses, such as for mitochondrial-targeting probes?

In the synthesis of Cyclo-Mito , a mitochondrial probe:

  • Stepwise alkylation : React with K₂CO₃ in DMF at 70°C to avoid over-alkylation.
  • Quenching protocols : Use saturated NH₄Cl to terminate reactions, followed by EtOAc extraction to isolate intermediates .

Q. How does this compound contribute to the development of environmentally friendly Lewis acid catalysts?

It serves as a quaternizing agent in calix[4]arene derivatives, enabling the introduction of phosphonium moieties. These modifications enhance catalytic activity in green chemistry applications, such as Fe₃O₄ nanoparticle stabilization, by promoting aggregation-resistant structures .

Q. What analytical challenges arise when characterizing reaction intermediates involving this phosphonium salt, and how are they resolved?

  • NMR discrepancies : Rapid carbanion inversion in solution obscures geometric details. Solution: Use low-temperature (<−20°C) NMR or X-ray crystallography for solid-state analysis .
  • Mass spectrometry : Field desorption (FDMS) or chemical ionization (CIMS) avoids thermal degradation during ionization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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